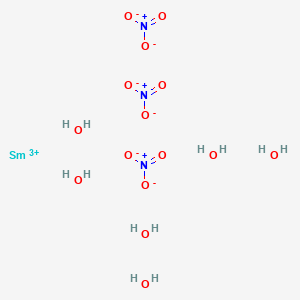
Samarium trinitrate hexahydrate
Overview
Description
Samarium trinitrate hexahydrate is a chemical compound with the formula Sm(NO₃)₃·6H₂O. It is a slightly brown, odorless crystalline solid that is highly soluble in water. This compound is a source of samarium ions and is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Samarium trinitrate hexahydrate, also known as Samarium (III) nitrate hexahydrate, primarily targets the solid oxide regenerative fuel cells . It is used as a Lewis acid catalyst in the synthesis of a variety of materials .
Mode of Action
The compound interacts with its targets by acting as a catalyst . It is used in the synthesis of a nitrate precursor solution, which can be used as a nanocatalyst in the solid oxide regenerative fuel cells .
Biochemical Pathways
The compound affects the synthesis pathway of the nitrate precursor solution. This solution is used as a nanocatalyst in the solid oxide regenerative fuel cells . The downstream effects of this pathway include the formation of coumarin derivatives and Sm-doped ceria .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if it were to enter a biological system .
Result of Action
The result of the compound’s action is the formation of a nitrate precursor solution . This solution can be used as a nanocatalyst in the solid oxide regenerative fuel cells . Additionally, it is used for the preparation of samarium doped ceria, which can be used in the fabrication of electrolytes for fuel cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, the synthesis of the nitrate precursor solution requires a specific temperature . Furthermore, the compound’s stability and efficacy as a catalyst can be affected by the presence of other compounds in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium trinitrate hexahydrate is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:
Sm(OH)3+3HNO3→Sm(NO3)3+3H2O
The resulting samarium trinitrate is then crystallized from the solution to obtain the hexahydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of samarium oxide or samarium hydroxide with nitric acid. The reaction mixture is then subjected to evaporation and crystallization processes to yield the hexahydrate crystals. The purity of the final product is ensured through various purification techniques, including recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
Samarium trinitrate hexahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form samarium oxide.
Reduction: It can be reduced to lower oxidation states of samarium.
Substitution: It can participate in substitution reactions where the nitrate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Heating this compound in the presence of oxygen can lead to the formation of samarium oxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used to reduce this compound.
Substitution: Various ligands, such as phosphates or sulfates, can be used to replace the nitrate groups under appropriate conditions.
Major Products Formed
Oxidation: Samarium oxide (Sm₂O₃)
Reduction: Lower oxidation state samarium compounds
Substitution: Samarium phosphate, samarium sulfate, etc.
Scientific Research Applications
Samarium trinitrate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a Lewis acid catalyst in organic synthesis, particularly in the formation of coumarin derivatives and other complex organic molecules.
Biology: It is used in various biochemical assays and as a reagent in the preparation of biological samples.
Industry: It is used in the production of samarium-doped ceria, which is an important material for solid oxide fuel cells. It is also used in the preparation of nanocatalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Neodymium trinitrate hexahydrate
- Europium trinitrate pentahydrate
- Yttrium trinitrate hexahydrate
- Praseodymium trinitrate hexahydrate
- Dysprosium trinitrate hydrate
Uniqueness
Samarium trinitrate hexahydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other rare earth nitrates, it exhibits distinct catalytic activity and reactivity patterns, making it particularly useful in certain synthetic and industrial applications. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.
Properties
IUPAC Name |
samarium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOFJGRHQAIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O15Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160242 | |
| Record name | Samarium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13759-83-6 | |
| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium(III) nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)
